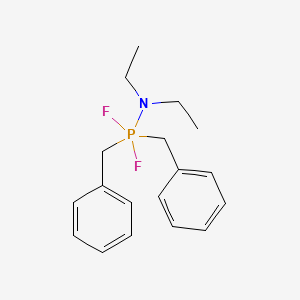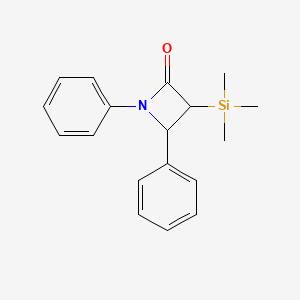
1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings. This compound is characterized by the presence of two phenyl groups and a trimethylsilyl group attached to the azetidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-lactam precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of β-lactam synthesis apply. Industrial production would likely involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics .
Comparaison Avec Des Composés Similaires
Penicillins: β-lactam antibiotics with a similar core structure but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly potent β-lactam antibiotics used for resistant bacterial infections.
Uniqueness: 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group can enhance its stability and modify its reactivity compared to other β-lactam compounds .
Propriétés
Numéro CAS |
122301-35-3 |
|---|---|
Formule moléculaire |
C18H21NOSi |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1,4-diphenyl-3-trimethylsilylazetidin-2-one |
InChI |
InChI=1S/C18H21NOSi/c1-21(2,3)17-16(14-10-6-4-7-11-14)19(18(17)20)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3 |
Clé InChI |
ALMOOCFLVXDJSC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)


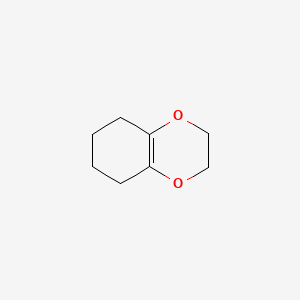
![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)


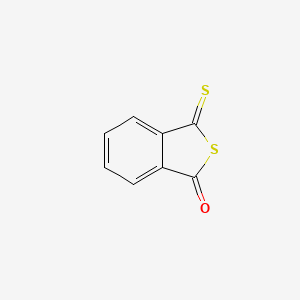
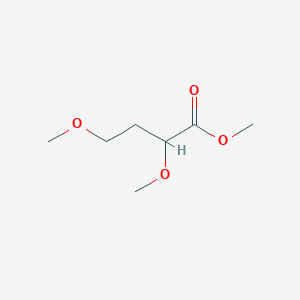
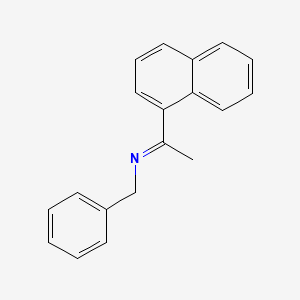

![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
